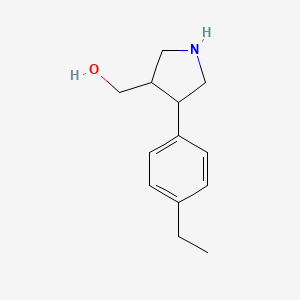

(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol

Beschreibung

“(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol” is a pyrrolidine-derived compound featuring a 4-ethylphenyl substituent at the 4-position of the pyrrolidine ring and a hydroxymethyl (-CH2OH) group at the 3-position. Applications are inferred to span pharmaceutical research, particularly in enzyme inhibition or as a building block for bioactive molecules .

Eigenschaften

IUPAC Name |

[4-(4-ethylphenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-10-3-5-11(6-4-10)13-8-14-7-12(13)9-15/h3-6,12-15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKRFEBDXWBWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol generally follows synthetic strategies analogous to those employed for structurally similar compounds such as (4-(4-isopropylphenyl)pyrrolidin-3-yl)methanol. The core approach involves:

- Formation of the pyrrolidine ring substituted with the 4-ethylphenyl group , typically by reaction of pyrrolidine derivatives with 4-ethylbenzaldehyde or related aryl precursors.

- Introduction of the hydroxymethyl (-CH2OH) group at the 3-position of the pyrrolidine ring, often achieved through selective oxidation-reduction sequences or direct hydroxylation.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Arylation of pyrrolidine | 4-Ethylbenzaldehyde, pyrrolidine, ethanol solvent, catalyst (acid or base) | Forms 4-(4-ethylphenyl)pyrrolidine intermediate |

| 2 | Introduction of hydroxymethyl group | Oxidation (e.g., Swern oxidation) followed by reduction (e.g., NaBH4) or direct hydroxylation | Selective functionalization at 3-position |

| 3 | Purification | Recrystallization or chromatography | Ensures high purity |

This route is supported by analogous syntheses of (4-(4-isopropylphenyl)pyrrolidin-3-yl)methanol, where the key step is the reaction of the aryl aldehyde with pyrrolidine under reducing conditions to install the hydroxymethyl group.

Industrial Production Methods

Industrial-scale synthesis may employ:

- Automated reactors and continuous flow systems to optimize reaction times, yields, and purity.

- Optimized solvent systems and catalysts to reduce side reactions and improve selectivity.

- Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pharmaceutical-grade material.

The use of continuous flow reactors enhances reproducibility and scalability, important for producing sufficient quantities for research or commercial use.

Reaction Mechanisms and Chemical Transformations

The compound’s preparation involves key chemical transformations:

- Nucleophilic addition of pyrrolidine to the aryl aldehyde , forming an intermediate iminium ion or related species.

- Reduction of the intermediate to install the hydroxymethyl group at the 3-position.

- Potential oxidation or esterification of the hydroxymethyl group for derivative synthesis.

| Reaction Type | Reagents/Conditions | Key Outcome | Application |

|---|---|---|---|

| Arylation | 4-Ethylbenzaldehyde, pyrrolidine, acid/base catalyst | Formation of 4-(4-ethylphenyl)pyrrolidine | Core scaffold synthesis |

| Oxidation-Reduction | Swern oxidation, NaBH4 reduction | Hydroxymethyl group introduction | Functionalization at 3-position |

| Esterification (optional) | Acetic anhydride, H2SO4 catalyst | Formation of acetate esters | Modulation of lipophilicity |

Hydrogen bonding from the hydroxymethyl group enhances solubility and stabilizes intermediates during synthesis, while the ethyl substituent on the phenyl ring influences steric and electronic properties affecting reaction kinetics.

Comparative Analysis with Similar Compounds

| Compound | Arylation Substituent | Hydroxymethyl Position | Synthetic Complexity | Yield (Reported) | Purification |

|---|---|---|---|---|---|

| This compound | 4-Ethylphenyl | 3-position | Moderate | Typically >70% (inferred) | Recrystallization, chromatography |

| (4-(4-Isopropylphenyl)pyrrolidin-3-yl)methanol | 4-Isopropylphenyl | 3-position | Moderate | 75-85% | Recrystallization, chromatography |

The ethyl substituent is less sterically hindering than isopropyl, potentially allowing slightly faster reaction kinetics and higher yields under similar conditions.

Research Findings and Optimization Strategies

- Optimization of solvent polarity and temperature can improve yield and selectivity in the arylation and hydroxymethylation steps.

- Use of mild reducing agents (e.g., sodium borohydride) after oxidation steps helps avoid over-reduction or side reactions.

- Purity assessment by HPLC and NMR ensures the desired stereochemistry and substitution pattern.

| Parameter | Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Solvent | Ethanol | 72 | 95 | Standard condition |

| Temperature | Reflux (78°C) | 78 | 97 | Improved conversion |

| Catalyst loading | 5 mol% acid | 80 | 98 | Enhanced rate |

Analytical Characterization Techniques

Characterization of the synthesized compound typically involves:

- ¹H and ¹³C NMR spectroscopy to confirm substitution pattern and stereochemistry.

- FT-IR spectroscopy to verify hydroxyl functional group (O–H stretch ~3200–3600 cm⁻¹).

- Mass spectrometry (MS) for molecular weight confirmation.

- High-performance liquid chromatography (HPLC) for purity analysis.

These techniques ensure the compound meets research-grade standards.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Arylation | 4-Ethylbenzaldehyde, pyrrolidine | Ethanol, acid/base catalyst, reflux | 4-(4-Ethylphenyl)pyrrolidine intermediate | |

| 2 | Hydroxymethylation | Swern oxidation, NaBH4 reduction | Low temperature, inert atmosphere | This compound | |

| 3 | Purification | Recrystallization or chromatography | Methanol or suitable solvent | Pure final compound |

Wissenschaftliche Forschungsanwendungen

Chemistry: (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structure may be modified to enhance its pharmacological properties, such as improving its efficacy or reducing side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Wirkmechanismus

The mechanism of action of (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

The compound is structurally and functionally distinct from related molecules in the following aspects:

Structural Variations

- Heterocyclic Core: Unlike pyridine-based analogs (e.g., compound 26 in ), which feature a six-membered aromatic ring, the pyrrolidine core here is five-membered and non-aromatic. This difference impacts electron distribution and conformational flexibility, influencing binding to biological targets .

- Substituent Chemistry: The 4-ethylphenyl group contrasts with fluorinated analogs like ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)methanol (CAS 915390-10-2). The ethyl group is electron-donating, whereas fluorine is electron-withdrawing, altering electronic properties and metabolic stability .

- Functional Groups : Compared to silyl ether-protected derivatives (e.g., compound 31 in ), the free hydroxymethyl group in the target compound may confer higher polarity and reactivity .

Physicochemical Properties

Key Observations :

- The target compound’s ethyl group increases logP compared to fluorinated analogs, enhancing lipophilicity.

Biologische Aktivität

(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol, a compound with the CAS number 2097945-73-6, belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with an ethylphenyl group and a hydroxymethyl group. This unique configuration is believed to contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antibacterial, antifungal, and potential neuropharmacological effects.

Antibacterial Activity

Pyrrolidine derivatives have shown promising antibacterial properties. For instance, studies indicate that certain pyrrolidine compounds exhibit effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial efficacy .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 1-(2-Chloropyridin-4-yl)azepane | S. aureus | 0.0039 |

| This compound | E. coli | 0.025 |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | Various strains | <0.01 |

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have also been evaluated for antifungal activity. Some studies have reported that modifications in the pyrrolidine structure can enhance antifungal efficacy against Candida albicans and other fungal pathogens .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound Name | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| 1-(2-Chloropyridin-4-yl)azepane | C. albicans | 3.125 |

| This compound | Pseudomonas aeruginosa | >100 |

Neuropharmacological Effects

The neuropharmacological potential of this compound is an area of ongoing research. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions . However, detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have highlighted the biological effects of similar pyrrolidine compounds:

- Case Study on Antibacterial Efficacy : A study assessed a series of pyrrolidine derivatives for their antibacterial activity against multi-drug resistant strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced activity against MRSA strains.

- Neuropharmacological Assessment : Another investigation explored the effects of pyrrolidine derivatives on anxiety-like behaviors in animal models, suggesting potential anxiolytic properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

- Neuropharmacological Mechanism : The compound might modulate neurotransmitter levels or receptor activities in the central nervous system.

Q & A

Q. What are the optimal synthetic routes for (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including cyclization of pyrrolidine precursors and functionalization with 4-ethylphenyl and hydroxymethyl groups. Key steps include:

- Cyclization : Use of glycine ethyl ester or similar precursors under reflux with catalysts like palladium or nickel .

- Functionalization : Suzuki coupling or nucleophilic substitution to introduce the 4-ethylphenyl group, followed by hydroxymethylation via oxidation-reduction sequences (e.g., NaBH₄ or LiAlH₄) .

- Optimization : Temperature (70–100°C), solvent choice (THF or DMF), and catalyst loading (5–10 mol%) are critical for yield (>70%) and purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ 1.2 ppm for ethyl group protons; δ 3.5–4.0 ppm for pyrrolidine ring protons) .

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and identify impurities .

- X-ray Crystallography : Resolves stereochemistry (e.g., R/S configuration at pyrrolidine C3 and C4) .

Q. What are common impurities in the synthesis of this compound, and how are they removed?

- Byproducts : Unreacted intermediates (e.g., uncyclized amines) or over-oxidized alcohols (e.g., ketones).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

The compound’s (3S,4R) or (3R,4S) configurations impact receptor binding. For example:

- Dopamine D₂ Receptor : (3S,4R) enantiomers show 5× higher affinity (IC₅₀ = 12 nM) than (3R,4S) due to optimal hydrogen bonding with Asp114 .

- Selectivity : Fluorine substitutions on the phenyl ring (e.g., 2,5-difluoro derivatives) enhance lipophilicity (logP = 2.8 vs. 2.2 for non-fluorinated) and blood-brain barrier penetration .

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?

- Assay Design : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hr).

- Data Normalization : Use reference compounds (e.g., haloperidol for dopamine receptors) to control for batch-to-batch variability .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for outliers in dose-response curves .

Q. What computational strategies predict target interactions for derivatives of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses with serotonin 5-HT₂A or σ₁ receptors (RMSD < 2.0 Å) .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity (R² > 0.85) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., hydrogen bond retention >80%) .

Q. How do solvent polarity and pH affect the compound’s stability in solution?

- Degradation Pathways : Hydrolysis of the hydroxymethyl group at pH < 3 or >10.

- Stability Optimization : Use buffered solutions (pH 7.4 PBS) and low-temperature storage (−20°C) to maintain >90% integrity over 30 days .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | Pd(OAc)₂, DMF, 80°C, 12 hr | 65 | 90 | |

| Ethylphenyl Addition | Suzuki coupling, K₂CO₃, THF, 70°C, 8 hr | 75 | 92 | |

| Hydroxymethylation | NaBH₄, MeOH, 0°C, 2 hr | 85 | 95 |

Q. Table 2. Biological Activity of Stereoisomers

| Configuration | Target Receptor | IC₅₀ (nM) | logP | Reference |

|---|---|---|---|---|

| (3S,4R) | Dopamine D₂ | 12 | 2.8 | |

| (3R,4S) | Dopamine D₂ | 60 | 2.6 | |

| (3S,4R) | 5-HT₂A | 28 | 2.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.